(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H25N3O4S2 and its molecular weight is 471.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
- A study detailed a high-yield synthesis method for related compounds, emphasizing efficient routes for preparing precursors for radiopharmaceuticals (Bobeldijk et al., 1990).
- Microwave irradiation has been used to promote the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009).
Antimicrobial and Anticancer Evaluation
- Thiazolidinone derivatives have shown significant in vitro antimicrobial and anticancer potentials, highlighting the importance of structural elements in biological activity (Deep et al., 2016).
- Novel benzamide derivatives have been synthesized and evaluated for their antimicrobial efficacy, with some showing significant antibacterial and antifungal activities (Priya et al., 2006).
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzamide groups have been reported, demonstrating high singlet oxygen quantum yield, crucial for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020).
Chemosensors
- Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, showcasing the potential of benzothiazole derivatives in environmental and analytical chemistry for detecting hazardous substances (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with a benzothiazole moiety, like “(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide”, often exhibit diverse biological activities . They may interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structural features.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-5-15-25(16-6-2)32(28,29)18-13-11-17(12-14-18)22(27)24-23-26(7-3)21-19(30-4)9-8-10-20(21)31-23/h5-6,8-14H,1-2,7,15-16H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDZSAZBNPCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.